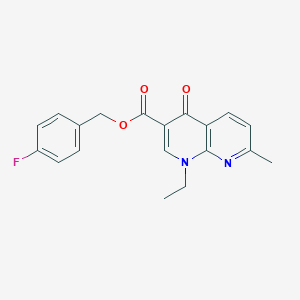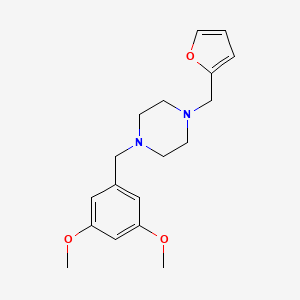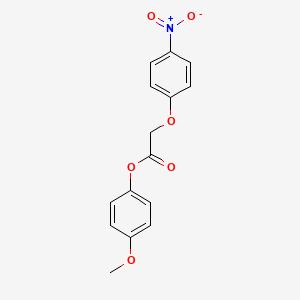![molecular formula C14H13NO4S B5852472 methyl {3-[(2-thienylcarbonyl)amino]phenoxy}acetate](/img/structure/B5852472.png)
methyl {3-[(2-thienylcarbonyl)amino]phenoxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {3-[(2-thienylcarbonyl)amino]phenoxy}acetate, also known as MTCA, is a chemical compound used in scientific research. It is a selective antagonist of the G protein-coupled receptor GPR35 and has been studied for its potential therapeutic applications. In
Scientific Research Applications
Methyl {3-[(2-thienylcarbonyl)amino]phenoxy}acetate has been studied for its potential therapeutic applications in various diseases, such as inflammatory bowel disease, diabetes, and cancer. It has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In addition, methyl {3-[(2-thienylcarbonyl)amino]phenoxy}acetate has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Furthermore, methyl {3-[(2-thienylcarbonyl)amino]phenoxy}acetate has been shown to inhibit the growth of cancer cells and induce apoptosis.
Mechanism of Action
Methyl {3-[(2-thienylcarbonyl)amino]phenoxy}acetate is a selective antagonist of the G protein-coupled receptor GPR35. GPR35 is a receptor that is involved in various physiological processes, such as inflammation, glucose metabolism, and cancer. By inhibiting GPR35, methyl {3-[(2-thienylcarbonyl)amino]phenoxy}acetate can modulate these processes and have therapeutic effects.
Biochemical and Physiological Effects:
methyl {3-[(2-thienylcarbonyl)amino]phenoxy}acetate has been shown to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB, a transcription factor involved in inflammation. In addition, methyl {3-[(2-thienylcarbonyl)amino]phenoxy}acetate can improve glucose tolerance and insulin sensitivity by activating the AMPK pathway. Furthermore, methyl {3-[(2-thienylcarbonyl)amino]phenoxy}acetate can inhibit the growth of cancer cells and induce apoptosis by activating the caspase pathway.
Advantages and Limitations for Lab Experiments
Methyl {3-[(2-thienylcarbonyl)amino]phenoxy}acetate has several advantages for lab experiments. It is a selective antagonist of GPR35, which allows for the study of the specific effects of GPR35 inhibition. In addition, methyl {3-[(2-thienylcarbonyl)amino]phenoxy}acetate is stable and can be easily synthesized using a three-step process. However, there are also limitations to using methyl {3-[(2-thienylcarbonyl)amino]phenoxy}acetate in lab experiments. It has low solubility in water, which can limit its bioavailability. Furthermore, there is limited information on the pharmacokinetics and toxicity of methyl {3-[(2-thienylcarbonyl)amino]phenoxy}acetate.
Future Directions
There are several future directions for the study of methyl {3-[(2-thienylcarbonyl)amino]phenoxy}acetate. One direction is to further investigate its therapeutic potential in various diseases, such as inflammatory bowel disease, diabetes, and cancer. Another direction is to study the pharmacokinetics and toxicity of methyl {3-[(2-thienylcarbonyl)amino]phenoxy}acetate to determine its safety and efficacy in humans. Furthermore, the development of more potent and selective GPR35 antagonists could lead to the discovery of new therapeutic targets for various diseases.
Synthesis Methods
Methyl {3-[(2-thienylcarbonyl)amino]phenoxy}acetate can be synthesized using a three-step process. The first step involves the reaction of 3-bromoanisole with 2-thiophenecarboxylic acid to form 3-(2-thienyl)anisole. The second step involves the reaction of 3-(2-thienyl)anisole with chloroacetic acid to form methyl {3-[(2-thienylcarbonyl)amino]phenoxy}acetate. The final step involves the purification of the compound using column chromatography.
properties
IUPAC Name |
methyl 2-[3-(thiophene-2-carbonylamino)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-18-13(16)9-19-11-5-2-4-10(8-11)15-14(17)12-6-3-7-20-12/h2-8H,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGCAEWDUHZYES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC(=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {3-[(2-thienylcarbonyl)amino]phenoxy}acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-5-phenyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5852392.png)





![(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetic acid](/img/structure/B5852437.png)
![ethyl ({4-methyl-6-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)oxy]-2-pyrimidinyl}thio)acetate](/img/structure/B5852441.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one](/img/structure/B5852446.png)



![methyl 3-[(2,6-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5852488.png)
![N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide](/img/structure/B5852496.png)